molecular formula C16H16ClNO2 B14069267 Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- CAS No. 6338-79-0

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-

Cat. No.: B14069267
CAS No.: 6338-79-0
M. Wt: 289.75 g/mol
InChI Key: CRLIFCWONWOOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a dimethylaminophenyl group, and a hydroxy group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of 4-chloroacetophenone with 4-(dimethylamino)benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by a reduction step using sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-(4-bromophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-
  • Ethanone, 2-(4-fluorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-
  • Ethanone, 2-(4-methylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-

Uniqueness

Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

CAS No.

6338-79-0

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone

InChI

InChI=1S/C16H16ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10,15,19H,1-2H3

InChI Key

CRLIFCWONWOOPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.